N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide
CAS No.: 853344-34-0
Cat. No.: VC16034453
Molecular Formula: C22H20BrN3O
Molecular Weight: 422.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853344-34-0 |
|---|---|
| Molecular Formula | C22H20BrN3O |
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine;hydrobromide |
| Standard InChI | InChI=1S/C22H19N3O.BrH/c1-26-18-13-11-16(12-14-18)15-23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H,23,24,25);1H |
| Standard InChI Key | QFFPNFNUYZYDBJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide features a quinazoline core substituted at positions 2 and 4 with phenyl and 4-methoxybenzyl groups, respectively. The hydrobromide salt enhances solubility, a critical factor for bioavailability. Key structural attributes include:
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Quinazoline ring: A bicyclic system with nitrogen atoms at positions 1 and 3.
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4-Methoxybenzyl group: Introduces electron-donating properties, influencing receptor binding .
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Phenyl group at position 2: Contributes to hydrophobic interactions with target enzymes .
Table 1: Physicochemical Properties of N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine Hydrobromide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.3 g/mol |
| CAS Number | 853344-34-0 |
| Density | 1.3–1.4 g/cm³ (estimated) |
| Melting Point | 228–230°C (decomposes) |
| Solubility | Soluble in DMSO, methanol |
Data derived from spectral analysis and empirical studies confirm the compound’s stability under standard laboratory conditions .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a four-step nucleophilic substitution and cyclization process :
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Morpholine-4-carboxamide formation: Reacting morpholine hydrochloride with urea under acidic conditions.
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Cyclization: Combining morpholine-4-carboxamide with anthranilic acid to yield 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one.
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Chlorination: Treating the intermediate with phosphorus oxychloride to produce 4-chloro-2-(morpholin-4-yl)quinazoline.
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Amination: Reacting the chlorinated derivative with 4-methoxybenzylamine to form the final product, followed by hydrobromide salt precipitation .
Structural Modifications
Comparative studies show that substituting the 4-methoxybenzyl group with ethyl or propyl chains (e.g., -(4-ethylphenyl) analogs) reduces COX-2 selectivity by 40%, underscoring the methoxy group’s role in enzyme binding .
Biological Activity and Mechanistic Insights
COX-2 Inhibition
N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide demonstrates 50-fold selectivity for COX-2 over COX-1 in vitro, surpassing indomethacin’s selectivity ratio . Molecular docking reveals that the methoxybenzyl group occupies the COX-2 hydrophobic pocket, while the phenyl group stabilizes the enzyme’s active site via interactions .
Table 2: Biological Activity Profile
| Activity | IC₅₀/EC₅₀ | Model System |
|---|---|---|
| COX-2 Inhibition | 0.12 µM | Human recombinant |
| BCRP Inhibition | 1.8 µM | MCF-7/ADR cells |
| Analgesic Efficacy | 65% reduction | Rodent pain model |
Comparative Analysis with Quinazoline Derivatives
Pharmacological Advantages
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vs. 4-Quinazolinone (CAS 491-36-1): The addition of the 4-methoxybenzyl group improves COX-2 binding affinity by 30% compared to unsubstituted quinazolinones .
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vs. Morpholine-substituted analogs: Hydrobromide salt formation increases aqueous solubility by 15-fold, enhancing in vivo bioavailability .
Limitations
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Metabolic Stability: Hepatic microsome assays indicate a half-life of 1.2 hours, necessitating prodrug strategies for oral administration .
Future Research Directions
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